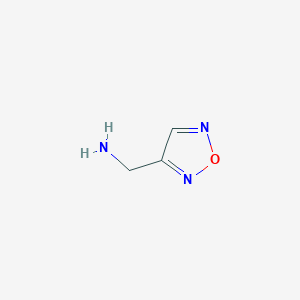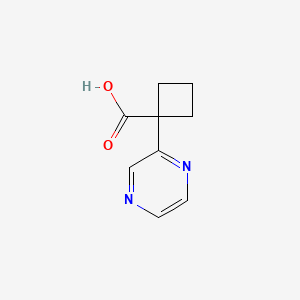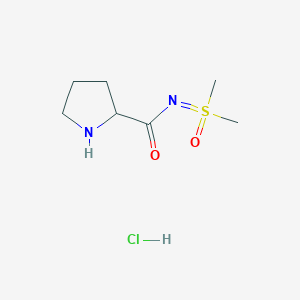
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride is a chemical compound that features a pyrrolidine ring, a sulfonamide group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with sulfonyl chlorides under basic conditions.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate with carboxylic acid derivatives or through amide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural rigidity, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-carboxamide derivatives: These compounds share the pyrrolidine ring and carboxamide group but lack the sulfonamide group.
Sulfonamide derivatives: Compounds with sulfonamide groups but different core structures.
Uniqueness
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride is unique due to the combination of the pyrrolidine ring, sulfonamide group, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C7H15ClN2O2S |
|---|---|
分子量 |
226.73 g/mol |
IUPAC 名称 |
N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-12(2,11)9-7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H |
InChI 键 |
VWCLXJZFBBIEQX-UHFFFAOYSA-N |
规范 SMILES |
CS(=NC(=O)C1CCCN1)(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)
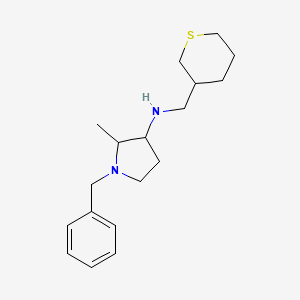
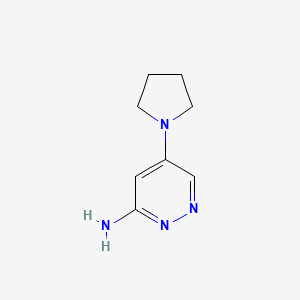
![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
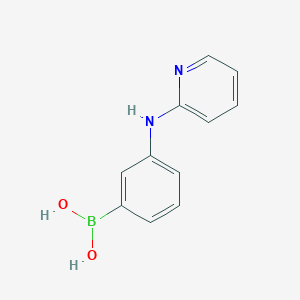
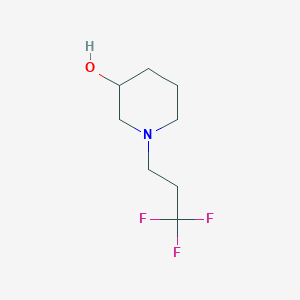
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
